3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one
Overview
Description
3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one is a chemical compound known for its applications as a photoinitiator in various polymerization processes. This compound is particularly valued for its ability to initiate polymerization reactions under UV light, making it a crucial component in the production of coatings, adhesives, and other polymer-based materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained to ensure high yield and purity. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted ethers .
Scientific Research Applications
3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one is widely used in scientific research due to its role as a photoinitiator. Its applications include:
Chemistry: Used in the synthesis of polymers and copolymers through photopolymerization processes.
Biology: Employed in the development of hydrogels for cell encapsulation and tissue engineering.
Medicine: Utilized in the formulation of dental materials and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and inks
Mechanism of Action
The compound exerts its effects through the absorption of UV light, which leads to the generation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of polymer networks. The molecular targets include the double bonds of monomers, and the pathways involved are primarily free-radical polymerization mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one
- 4-(2-Hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone
Uniqueness
3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one is unique due to its high efficiency as a photoinitiator and its ability to dissolve in water, making it suitable for aqueous formulations. Its low volatility and minimal odor also make it preferable for applications requiring low emissions .
Properties
IUPAC Name |
3-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-13(2,16)9-12(15)10-3-5-11(6-4-10)17-8-7-14/h3-6,14,16H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKMRRUVNXCXNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)OCCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622884 | |
Record name | 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220183-80-2 | |
Record name | 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.